molecular formula C14H13NO4 B12916376 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid CAS No. 76628-83-6

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12916376
CAS No.: 76628-83-6
M. Wt: 259.26 g/mol
InChI Key: XKWFVQIWIXUCSQ-DHZHZOJOSA-N
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Description

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-benzylidene-2,3-dioxopyrrolidine moiety.

Properties

CAS No.

76628-83-6

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+

InChI Key

XKWFVQIWIXUCSQ-DHZHZOJOSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid exhibit cytotoxic effects against various cancer cell lines. The dioxopyrrolidine structure is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the efficacy of various dioxopyrrolidine derivatives, including this compound. The findings indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Anti-inflammatory Mechanism

In a separate study focused on anti-inflammatory effects, researchers evaluated the compound's ability to modulate inflammatory pathways. The results demonstrated that it effectively reduced the expression of COX-2 and TNF-alpha in vitro, suggesting its potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

3-Phenylpropanoic Acid Derivatives
  • Chlorinated Derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): These compounds, isolated from marine actinomycetes, exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus . The chlorine atoms enhance electrophilicity and membrane permeability, contributing to their bioactivity.
  • Esters (e.g., 3-(methylthio)propanoic acid methyl/ethyl esters): Found in pineapple varieties, these esters contribute to fruity aromas. Their OAVs (Odor Activity Values) highlight their role in flavor chemistry . Unlike the target compound, these lack heterocyclic rings, emphasizing functional diversity in propanoic acid derivatives.
Dioxopyrrolidin-Containing Propanoic Acids
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: This analog shares the dioxopyrrolidin ring but lacks the benzylidene group. It is associated with safety risks, including skin and respiratory irritation, necessitating careful handling . The benzylidene substitution in the target compound may alter toxicity profiles due to steric shielding or metabolic stability.
Heterocyclic Propanoic Acid Derivatives
  • 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid: Features a pyran ring instead of pyrrolidin. Demonstrates moderate antifungal activity against Aspergillus niger , suggesting that heterocycle type significantly influences bioactivity.

Physicochemical Properties

  • Lipophilicity: The benzylidene group in the target compound likely increases logP compared to non-aromatic analogs (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid), enhancing membrane permeability.
  • Acidity: The electron-withdrawing dioxopyrrolidin ring may lower the pKa of the propanoic acid group relative to simpler derivatives like 3-phenylpropanoic acid.

Biological Activity

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid, with the CAS number 76628-83-6, is a compound belonging to the class of 2,3-dioxopyrrolidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.2573 g/mol
  • Structure : The compound features a pyrrolidine ring with a benzylidene substituent and a propanoic acid moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with pyrrolidine derivatives. A common method includes:

  • Condensation of benzaldehyde derivatives with 2,3-dioxopyrrolidine under acidic conditions.
  • Subsequent functionalization to introduce the propanoic acid group.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds related to this compound. In particular:

  • Mechanism of Action : The compound is believed to interact with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .
  • Pharmacological Evaluation : In vivo studies using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results:
    • Compounds derived from similar structures exhibited significant protection against seizures at doses as low as 31.64 mg/kg (ED50 for MES) .
    • Comparative studies indicated that certain derivatives offered better safety profiles than established antiepileptic drugs like valproic acid and ethosuximide .

Case Studies

Several studies have documented the biological activity of related compounds:

StudyCompoundED50 (mg/kg)Notes
467.65 (MES)High efficacy in seizure models
3q31.64 (MES)Broader spectrum of activity compared to traditional AEDs
VariousVariesHighlighted importance of pyrrolidine structure for activity

Safety and Toxicity

The acute neurological toxicity was assessed using rotarod tests, revealing that many derivatives exhibited lower toxicity compared to standard AEDs. This suggests a favorable safety profile for further development .

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